molecular formula C17H20ClN3O4 B2826949 N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411193-64-9

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2826949
CAS RN: 2411193-64-9
M. Wt: 365.81
InChI Key: DOHQXUUZBWDBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a white crystalline powder with a molecular formula of C19H20ClN3O3 and a molecular weight of 383.84 g/mol. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This mechanism of action makes this compound a potential therapeutic agent for the treatment of epilepsy, addiction, and anxiety.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This has been demonstrated in both in vitro and in vivo studies. This compound has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. Additionally, this compound has been shown to be well-tolerated in animal studies, which makes it a promising drug candidate for further development.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential application is in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound may have potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease, which are characterized by abnormal neuronal excitability. Further research is needed to explore these potential applications and to optimize the pharmacokinetic properties of this compound for clinical use.

Synthesis Methods

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized by reacting 3-carbamoyl-5-chloro-2-methoxybenzoic acid with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(3-Carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes this compound a promising drug candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.

properties

IUPAC Name

N-(3-carbamoyl-5-chloro-2-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c1-3-14(22)21-6-4-10(5-7-21)17(24)20-13-9-11(18)8-12(16(19)23)15(13)25-2/h3,8-10H,1,4-7H2,2H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHQXUUZBWDBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1NC(=O)C2CCN(CC2)C(=O)C=C)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.